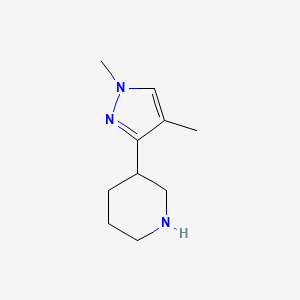

3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

Description

Propriétés

Formule moléculaire |

C10H17N3 |

|---|---|

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

3-(1,4-dimethylpyrazol-3-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-4-3-5-11-6-9/h7,9,11H,3-6H2,1-2H3 |

Clé InChI |

VZTFHXLHXYZDAW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN(N=C1C2CCCNC2)C |

Origine du produit |

United States |

Méthodes De Préparation

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines. This well-established method allows the introduction of methyl groups at the 1 and 4 positions of the pyrazole ring by selecting appropriate starting materials.

Step 1: Reaction of a 1,3-diketone or β-ketoester with methylhydrazine to form the 1,4-dimethylpyrazole ring. This cyclocondensation involves nucleophilic attack by hydrazine on the diketone carbonyls, followed by ring closure and dehydration.

Step 2: Purification of the pyrazole intermediate by recrystallization or chromatography.

This method is supported by literature on pyrazole synthesis, where 1,3-diketones and hydrazines are the main precursors for substituted pyrazoles.

Analytical Data and Characterization

Characterization of the synthesized compound typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the presence of methyl groups on the pyrazole ring and the piperidine substituent.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches and C-N vibrations.

Elemental Analysis: To verify the compound’s empirical formula.

Mass Spectrometry: To confirm molecular weight.

These methods are standard and have been applied to similar pyrazole derivatives.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Typical Reagents/Conditions | Key Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Cyclocondensation of 1,3-diketones with methylhydrazine | Ethanol, reflux | Forms 1,4-dimethylpyrazole core |

| Halogenation | Introduction of halogen at 3-position | NBS, DMF, low temperature | Activates position for nucleophilic substitution |

| Piperidine substitution | Nucleophilic substitution or cross-coupling | Piperidine, base, DMF, elevated temperature | Introduces piperidine moiety at 3-position |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring positions participate in nucleophilic substitution reactions under varying conditions:

Mechanistic Insight :

-

Piperidine nitrogen acts as a nucleophile, attacking electrophilic reagents.

-

Steric hindrance from the pyrazole substituents influences regioselectivity.

Coordination Chemistry

The pyrazole nitrogen and piperidine moiety enable metal-ligand interactions:

Example Reaction :

This complex catalyzes Suzuki-Miyaura couplings.

Oxidation Reactions

Oxidation targets the pyrazole ring and piperidine’s C-H bonds:

Key Finding :

Oxidation of the pyrazole methyl group to carboxylic acid enhances pharmacological potential .

Condensation Reactions

The pyrazole ring participates in cyclocondensation with carbonyl compounds:

| Partner Reagent | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Aldehydes | Cu(OTf)₂, [bmim]PF₆ | 1,3,5-Triarylpyrazoles | Antimicrobial agents | |

| Hydrazines | HCl, ethanol | Pyrazoline derivatives | Anticancer leads |

Example :

Condensation with 4-chlorobenzaldehyde forms chalcone hybrids with apoptotic activity .

Reduction and Hydrogenation

The piperidine ring undergoes saturation modifications:

| Reaction | Reagents | Product | Purpose | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | Fully saturated piperidine derivatives | Improved metabolic stability |

Biological Activity-Driven Modifications

Structural analogs highlight reactivity trends in drug design:

Applications De Recherche Scientifique

3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Comparison with Piperidine/Piperazine Derivatives

A key study analyzed two isoelectronic compounds:

- Compound I: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline

- Compound II: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

Both compounds differ only in their central six-membered ring (piperidine in I vs. piperazine in II). Key findings include:

- Conformational Similarities : Both adopt curved molecular shapes with chair conformations in their piperidine/piperazine rings.

- Crystal Packing : Compound I forms chains via C–H⋯H interactions, while Compound II assembles into ribbons. Dispersion forces dominate due to the absence of classical hydrogen bonds .

Comparison to Target Compound: Replacing the quinoline-cyclopentene substituents in I/II with a dimethylpyrazole group (as in 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine) would reduce steric complexity while introducing electron-rich aromaticity.

Table 1: Structural and Packing Differences

Comparison with Heterocyclic Piperidine Derivatives

lists 3-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride , a discontinued analog with an imidazole substituent. Key contrasts:

- Heterocycle Electronics: Pyrazole (two adjacent N-atoms) vs. imidazole (two non-adjacent N-atoms). Pyrazole is less basic, affecting protonation states and solubility.

- Substituent Effects : The cyclopropylmethyl group in the imidazole derivative adds rigidity, whereas dimethylpyrazole offers planar aromaticity.

Computational and Experimental Tools

Structural insights for analogs were derived using:

- SHELX Software : For crystallographic refinement and Hirshfeld surface analysis .

- WinGX/ORTEP : For molecular visualization and geometry calculations . These tools enable precise comparisons of bond lengths, angles, and intermolecular forces, though direct data for the target compound remain speculative.

Activité Biologique

3-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis of 3-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole moieties. Various methods have been documented for synthesizing pyrazole derivatives, which serve as a scaffold for medicinal chemistry. For instance, the reaction of piperidine with hydrazine derivatives can yield various substituted piperidines with pyrazole functionalities, enhancing their pharmacological profiles .

Biological Activity Spectrum

Research indicates that compounds containing the piperidine and pyrazole frameworks exhibit a broad spectrum of biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and leukemia (K562) cells. For example, compounds similar to 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine have demonstrated significant antiproliferative effects through mechanisms such as apoptosis induction .

- Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases .

- Antimicrobial Properties : Research has indicated that pyrazole-containing compounds possess antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens like E. coli and Staphylococcus aureus .

The biological activity of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it can affect kinases and proteases that play critical roles in cellular signaling pathways .

- Ion Channel Modulation : Piperidine derivatives can interact with voltage-gated ion channels, influencing membrane permeability and excitability in neuronal tissues .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties by modulating neurotransmitter uptake and reducing oxidative stress .

Case Studies

Several studies provide insights into the effectiveness of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | , |

| Anti-inflammatory | Inhibition of cytokines | , |

| Antimicrobial | Bacterial inhibition | , |

| Neuroprotection | Modulation of neurotransmitters | , |

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects on K562 leukemia cells, 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine exhibited IC50 values in the micromolar range, indicating significant growth inhibition compared to control groups.

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the compound's ability to reduce TNF-α levels by over 60% in vitro at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with piperidine scaffolds. Key steps include:

- Reagent Selection : Use 1,4-dimethylpyrazole and a functionalized piperidine precursor (e.g., halogenated or carbonyl-activated derivatives) for nucleophilic substitution or condensation reactions .

- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization in solvents like ethyl acetate/hexane mixtures achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .

- Yield Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal reaction conditions .

Table 1 : Example Reaction Conditions

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Catalyst | Pd(OAc)₂ vs. CuI | Pd(OAc)₂ (5 mol%) |

| Solvent | DMF, THF, EtOH | DMF |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the pyrazole and piperidine rings. For example, the methyl groups on pyrazole resonate at δ 2.1–2.3 ppm (¹H), while piperidine protons appear as multiplet signals at δ 1.4–3.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 207.1497 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine under varying conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). Software like Gaussian or ORCA can simulate transition states .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior. Tools like GROMACS or AMBER are recommended .

- Reaction Path Search : ICReDD’s approach integrates computed activation energies with experimental validation to prioritize viable synthetic routes .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative SAR Studies : Compare analogs (e.g., pyrazole vs. triazole derivatives) to isolate structural determinants of activity. Use PubChem BioAssay data for cross-referencing .

- Statistical Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability). Tools like R or Python’s SciKit-Learn enable robust data reconciliation .

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC₅₀ determination in triplicate) to minimize experimental noise .

Q. What strategies optimize reactor design for scaling up synthesis?

- Methodological Answer :

- Microreactor Systems : Enhance heat/mass transfer for exothermic reactions. Continuous flow reactors reduce side reactions (e.g., overalkylation) .

- Process Simulation : Use Aspen Plus or COMSOL to model kinetics and thermodynamics. Key parameters include residence time distribution (RTD) and mixing efficiency .

- Safety Protocols : Implement in-line FTIR monitoring to detect hazardous intermediates (e.g., azide byproducts) and automate pressure relief systems .

Q. How does the compound’s electronic structure influence its interaction with enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on hydrogen bonding (pyrazole N-atoms) and hydrophobic interactions (methyl/piperidine groups) .

- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess redox activity. Correlate with experimental inhibition data (e.g., cytochrome P450 assays) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes via alchemical transformations (e.g., methyl → ethyl substituents) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.